molecular formula C23H19N3O3S B3675811 N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-ethoxybenzamide

N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-ethoxybenzamide

Cat. No.: B3675811
M. Wt: 417.5 g/mol
InChI Key: GXHLTBPTCHOSPT-UHFFFAOYSA-N
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Description

N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-ethoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, material science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-ethoxybenzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole core, which is synthesized from 2-aminophenol and a carboxylic acid derivative under acidic conditions. The resulting benzoxazole is then coupled with a phenyl isothiocyanate derivative to form the carbamothioyl group. Finally, the ethoxybenzamide moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.

    Substitution: Nucleophilic substitution reactions can modify the ethoxybenzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.

Scientific Research Applications

N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as fluorescent probes and sensors.

Mechanism of Action

The mechanism of action of N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-ethoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the application, but common targets include protein kinases and ion channels.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbenzamide
  • **N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide

Uniqueness

N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-ethoxybenzamide is unique due to its specific structural features, such as the ethoxy group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications.

Properties

IUPAC Name

N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-2-28-18-7-5-6-16(14-18)21(27)26-23(30)24-17-12-10-15(11-13-17)22-25-19-8-3-4-9-20(19)29-22/h3-14H,2H2,1H3,(H2,24,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHLTBPTCHOSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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